BGG463

Drug-Resistant CML BCR-ABL T315I Gatekeeper Mutation Kinase Inhibitor Resistance

BGG463 is an orally bioavailable Type II kinase inhibitor that uniquely stabilizes the DFG-out conformation to simultaneously block CDK2 and T315I BCR-ABL—the gatekeeper mutant resistant to Imatinib, Dasatinib, and Nilotinib. Unlike ATP-competitive Type I CDK2 agents, BGG463 occupies the allosteric DFG-out pocket to bypass T315I steric hindrance (IC50=0.590 µM). It is the essential tool for chronic oral dosing studies in murine CML models and for distinguishing Type I vs. Type II binding mechanisms in oncology profiling.

Molecular Formula C30H29F3N6O3
Molecular Weight 578.6 g/mol
Cat. No. B609687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBGG463
SynonymsNVP-BGG463
Molecular FormulaC30H29F3N6O3
Molecular Weight578.6 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=NC=N1)OC2=CC3=C(C=C2)C(=CC=C3)C(=O)NC4=CC(=C(C=C4)CN5CCN(CC5)C)C(F)(F)F
InChIInChI=1S/C30H29F3N6O3/c1-19(40)36-27-16-28(35-18-34-27)42-23-8-9-24-20(14-23)4-3-5-25(24)29(41)37-22-7-6-21(26(15-22)30(31,32)33)17-39-12-10-38(2)11-13-39/h3-9,14-16,18H,10-13,17H2,1-2H3,(H,37,41)(H,34,35,36,40)
InChIKeyMZZJNOOADWVFPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BGG463 (K03859/NVP-BGG463) – Orally Active Type II CDK2 and BCR-ABL T315I Inhibitor for Drug-Resistant Leukemia Research


BGG463 (also designated K03859 or NVP-BGG463; CAS 890129-26-7; molecular weight 578.58) is a rationally designed, orally bioavailable Type II kinase inhibitor that targets both cyclin-dependent kinase 2 (CDK2) and the BCR-ABL fusion kinase, including the clinically resistant T315I gatekeeper mutant . Unlike ATP-competitive Type I inhibitors, BGG463 stabilizes the inactive DFG-out conformation of the kinase domain, disrupting assembly of the hydrophobic spine and thereby locking the kinase in a catalytically incompetent state . This mechanism enables potent inhibition of T315I BCR-ABL autophosphorylation and demonstrates oral efficacy in murine models of chronic myelogenous leukemia (CML) [1].

Why Standard CDK2 or BCR-ABL Inhibitors Cannot Substitute for BGG463 in T315I-Driven Research Models


Substitution of BGG463 with other commercially available CDK2 inhibitors (e.g., Dinaciclib, Seliciclib, or BMS-265246) or first-generation BCR-ABL inhibitors (e.g., Imatinib) is not scientifically valid in models requiring sustained suppression of the T315I mutant. First- and second-generation BCR-ABL inhibitors, including Imatinib, Dasatinib, and Nilotinib, are ineffective against the T315I gatekeeper mutation due to steric hindrance at the ATP-binding pocket [1]. Furthermore, many widely used CDK2 inhibitors are ATP-competitive Type I agents that do not discriminate between active and inactive kinase conformations and lack the polypharmacology required to simultaneously target T315I BCR-ABL autophosphorylation. BGG463's unique 'hybrid design' enables it to occupy the allosteric DFG-out pocket, bypassing the T315I steric block while maintaining a dual inhibition profile that is not replicated by in-class alternatives .

Quantitative Evidence Supporting BGG463's Differential Selection Over Close Analogs


BGG463 Retains Potency Against BCR-ABL T315I Mutant Unlike Imatinib, Dasatinib, and Nilotinib

BGG463 directly inhibits the T315I mutant variant of BCR-ABL with an IC50 of 0.590 µM, whereas first-generation (Imatinib) and second-generation (Dasatinib, Nilotinib) BCR-ABL inhibitors are completely ineffective against this mutation due to loss of a critical hydrogen bond and steric clash with the bulkier isoleucine gatekeeper residue . This quantitative activity enables research into T315I-driven resistance that is precluded with standard-of-care comparator compounds .

Drug-Resistant CML BCR-ABL T315I Gatekeeper Mutation Kinase Inhibitor Resistance

Type II DFG-Out Mechanism Provides a Conformational Selectivity Profile Not Shared by ATP-Competitive CDK2 Inhibitors

BGG463 is explicitly characterized as a Type II kinase inhibitor that binds to the inactive DFG-out conformation, disrupting the regulatory hydrophobic spine assembly . This contrasts with common CDK2 inhibitors such as Dinaciclib, Seliciclib (Roscovitine), and BMS-265246, which are ATP-competitive Type I inhibitors that bind the active DFG-in conformation [1]. The Type II binding mode confers distinct target residence time and selectivity profiles not achievable with Type I inhibitors.

Type II Kinase Inhibition DFG-out Conformation Allosteric Regulation

Oral Bioavailability Enables In Vivo T315I BCR-ABL Autophosphorylation Blockade in Murine CML Models

BGG463 demonstrates oral bioavailability and effectively inhibits T315I BCR-ABL autophosphorylation in mouse models of chronic myelogenous leukemia (CML), providing a functional in vivo readout that is not accessible with non-orally bioavailable tool compounds [1]. This contrasts with many CDK2-selective probe compounds that lack documented oral exposure or in vivo target engagement data .

Oral Bioavailability In Vivo Pharmacology CML Mouse Model

Distinct Cytotoxic Profile Differentiates BGG463 from Other CDK Inhibitors in Antiviral Screening Contexts

In Vero cell cytotoxicity assays, BGG463 exhibits a CC50 of 18.46 µM, which is higher (less acutely cytotoxic) than the pan-CDK inhibitor Flavopiridol (CC50 = 0.16 µM) but lower than CDK1/2 inhibitor BMS-265246 (CC50 > 500 µM) [1]. This intermediate cytotoxic profile positions BGG463 as a distinct tool for viability studies where extreme cytotoxicity (Flavopiridol) or high tolerance (BMS-265246) may confound experimental interpretation [2].

Cytotoxicity Selectivity Index Antiviral Screening

High-Impact Research Applications for BGG463 in Drug Discovery and Target Validation


Interrogating T315I Gatekeeper Mutation Resistance in BCR-ABL-Driven Leukemia Models

BGG463 is uniquely suited for in vitro and in vivo studies requiring sustained suppression of the clinically resistant T315I BCR-ABL mutant. Unlike Imatinib, Dasatinib, or Nilotinib, BGG463 retains low-micromolar potency (IC50 = 0.590 µM) against this variant . Researchers can use BGG463 to investigate downstream signaling pathways, resistance mechanisms, and combination strategies in Ba/F3 T315I or patient-derived xenograft (PDX) models where standard TKIs fail.

Functional Dissection of CDK2-Dependent Cell Cycle Regulation with Conformational Selectivity

For studies aiming to distinguish between ATP-competitive (Type I) CDK2 inhibition and allosteric stabilization of the inactive DFG-out state (Type II), BGG463 is an essential tool . This application is particularly relevant in cancer cell lines where CDK2 activity is dysregulated and where the differential effects of Type I versus Type II binding on downstream transcription and apoptosis are being characterized.

Oral In Vivo Pharmacology Studies Requiring T315I Target Engagement

BGG463's oral bioavailability and demonstrated in vivo blockade of T315I BCR-ABL autophosphorylation in murine CML models make it a preferred tool compound for chronic dosing studies . This application contrasts with many CDK2 inhibitors that lack suitable pharmacokinetic properties for oral in vivo experiments, enabling sustained target modulation without parenteral administration.

Reference Compound in Kinase Selectivity and Polypharmacology Profiling Panels

Given its dual CDK2/BCR-ABL inhibition profile and Type II binding mode, BGG463 serves as a valuable reference standard in kinome-wide selectivity screens . Inclusion of BGG463 in inhibitor panels helps benchmark the selectivity and off-target profiles of novel Type II kinase inhibitors under development for oncology indications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for BGG463

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.